Jellein-1

Catalog No.
S1887331
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jellein-1

Product Name

Jellein-1

Jellein-1 is a peptide derived from royal jelly, a substance produced by honeybees. It belongs to a family of antimicrobial peptides known as jelleins, which exhibit significant biological activities, particularly against various pathogens. Jellein-1 is characterized as an octapeptide with the amino acid sequence Thr-Pro-Gly-Gly-Phe-Gly-His-Pro. Its unique structure contributes to its hydrophobic properties and biological functions, including antimicrobial and potential antitumor activities .

Jellein-1 participates in various chemical interactions that facilitate its biological activity. The peptide's mechanism of action primarily involves disrupting bacterial cell membranes, leading to cell lysis and death. This action is particularly effective at acidic pH levels, which are often encountered in inflammatory or infected tissues. The presence of specific amino acids, such as proline and histidine, enhances its membrane interaction and pore-forming capabilities . Additionally, modifications to its structure, such as the incorporation of halogenated phenylalanine residues, can influence its antimicrobial efficacy and stability .

Jellein-1 exhibits potent antimicrobial activity against a range of bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella enterica. Its mechanism involves binding to bacterial membranes, causing permeabilization and ultimately cell death. Furthermore, Jellein-1 has shown promise in modulating tumor cell growth and possesses pro-coagulant properties, making it a candidate for therapeutic applications in wound healing and cancer treatment .

The synthesis of Jellein-1 can be achieved through various methods:

  • Natural Extraction: Jellein-1 is naturally isolated from royal jelly using techniques such as chromatography.
  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) allows for the precise assembly of the peptide sequence.
  • Biotechnological Production: Recombinant DNA technology can be employed to express Jellein-1 in microbial systems like Escherichia coli or yeast species, providing a more cost-effective production method .

Jellein-1 has several potential applications:

  • Antimicrobial Agent: Its ability to combat bacterial infections positions it as a candidate for new antibiotic therapies.
  • Wound Healing: Due to its healing properties and ability to modulate inflammation, Jellein-1 could be beneficial in wound care formulations.
  • Cancer Therapy: Preliminary studies suggest that Jellein-1 may have antitumor effects, warranting further research into its use in oncology .

Research on Jellein-1's interactions with biological membranes has revealed insights into its mechanism of action. Conductivity assays indicate that Jellein-1 induces higher electric currents across bacterial membranes at lower pH levels, enhancing its pore-forming activity under acidic conditions. This property is particularly relevant in pathological environments where pH is often altered . Molecular dynamics simulations have also provided information on the binding energies of Jellein-1 with lipid membranes, highlighting the importance of specific amino acid residues in determining its biological effects .

Jellein-1 shares structural and functional similarities with several other antimicrobial peptides. Here is a comparison highlighting its uniqueness:

CompoundSourceStructure TypeAntimicrobial ActivityUnique Features
Jellein-1Royal JellyOctapeptideBroad-spectrumHigh hydrophobicity; effective at low pH
Lactoferricin BLactoferrin (milk protein)Cationic peptideGram-positive bacteriaIron-binding properties; immune modulation
CecropinsInsect hemolymphCationic peptideGram-positive & negativePore-forming activity; derived from insects
MagaininsFrog skinCationic peptideBroad-spectrumAmphipathic nature; effective against fungi
TemporinsFrog skinCationic peptideGram-positive bacteriaShorter sequence; high efficacy against resistant strains

Jellein-1's distinct hydrophobic N-terminal region enhances its membrane interaction capabilities compared to other peptides, making it particularly effective in acidic environments associated with infection or inflammation .

Jellein-1 is an octapeptide characterized by its distinctive amino acid sequence of proline-phenylalanine-lysine-isoleucine-serine-isoleucine-histidine-leucine with a carboxyamide carbon-terminus (PFKISIHL-NH₂) [1] [2]. This specific sequence composition distinguishes Jellein-1 from other antimicrobial peptides produced by honeybees, as amino acid sequence analysis revealed no similarity to other antimicrobial peptides such as hymenoptaecin, apidaecin, abaecin, melittin, apamin, and royalisin [1]. The octapeptide originates from the carbon-terminal region of major royal jelly protein 1 precursor found in Apis mellifera [1] [2].

The primary sequence demonstrates a balanced distribution of hydrophobic and polar residues, with four hydrophobic amino acids (proline, phenylalanine, isoleucine at positions 4 and 6, and leucine) constituting 50% of the total sequence [1] [2]. The peptide contains two basic residues, lysine at position 3 and histidine at position 7, which contribute to its net positive charge of +2 at physiological pH 7 [1] [2]. Notably, the sequence contains no acidic residues, and phenylalanine at position 2 represents the single aromatic residue [1] [2].

Table 1: Jellein-1 Amino Acid Sequence Composition

PositionAmino AcidThree-Letter CodeOne-Letter CodeClassificationProperties
1ProlineProPHydrophobicRing structure, kink inducer
2PhenylalaninePheFAromatic/HydrophobicAromatic ring, hydrophobic
3LysineLysKBasicPositively charged
4IsoleucineIleIHydrophobicBranched aliphatic
5SerineSerSPolarHydroxyl group
6IsoleucineIleIHydrophobicBranched aliphatic
7HistidineHisHBasicImidazole ring, pH-dependent
8LeucineLeuLHydrophobicAliphatic hydrophobic

The presence of leucine at the carbon-terminal position appears to be a critical pharmacophore group for this peptide family, as removal of this residue completely suppresses antimicrobial activity [1]. This structural requirement aligns with observations in other cationic oligopeptides from Hymenoptera order insects, where leucine in amidated form at the carbon-terminal position represents a mandatory structural requirement for antimicrobial activity [1].

Secondary Structure Conformation in Aqueous vs. Membranous Environments

Jellein-1 exhibits environment-dependent conformational behavior, as demonstrated through circular dichroism spectroscopy analyses [1]. In aqueous solution at phosphate buffer pH 7, Jellein-1 adopts a random coil conformation [1]. This disordered structure reflects the peptide's flexibility in polar environments where intramolecular hydrogen bonding is minimized due to competition with water molecules for hydrogen bonding sites [1].

The conformational landscape changes dramatically in the presence of membrane-mimetic environments [1]. When exposed to sodium dodecyl sulphate, which serves as an anionic membrane mimetic, Jellein-1 undergoes a conformational transition from random coil to alpha-helical structure [1]. This environment-induced structural change represents a critical aspect of the peptide's mechanism of action, as the helical conformation facilitates optimal interaction with bacterial membrane interfaces [1].

Table 2: Jellein-1 Secondary Structure in Different Environments

EnvironmentConformationStabilityDriving Forces
Aqueous Solution (pH 7)Random CoilLowHydration
Membrane-Mimetic (Sodium Dodecyl Sulphate)α-HelicalModerateHydrophobic interactions
Anionic Bilayers (POPC/POPG)Membrane-AssociatedHighElectrostatic interactions

The conformational transition is facilitated by the amphipathic nature of the peptide sequence, which allows for optimal positioning of hydrophobic and hydrophilic residues in membrane environments [3]. Molecular dynamics simulations have revealed that Jellein-1 tends to form aggregates both in water and in the presence of mimetic membrane environments [3]. The proline residue at position 1 plays a particularly important role in this conformational behavior, as its rigid ring structure contributes to the higher efficacy of Jellein-1 compared to other jelleine peptides [3].

Nuclear magnetic resonance spectroscopic analysis has confirmed the structural integrity of Jellein-1, with all proton and nitrogen-15 resonances of the amide groups clearly observed in heteronuclear single quantum coherence spectra [4] [5]. The characteristic spin systems of aliphatic side chains were successfully detected, and nuclear overhauser spectroscopy allowed unequivocal assignment of isoleucine residues at positions 4 and 6 through sequential inter-residue correlations [4] [5].

Tertiary Interactions and Amphipathic Properties

The tertiary structure of Jellein-1 is characterized by its amphipathic properties, which enable the peptide to interact effectively with biological membranes [3]. The spatial arrangement of hydrophobic and hydrophilic residues creates distinct molecular regions that facilitate membrane binding and disruption [3]. The proline residue at the amino-terminal position exhibits high binding energy with membrane interfaces, highlighting the importance of the amino-terminal region in determining biological effects [6].

Jellein-1 demonstrates a tendency to form aggregates in aqueous environments, with molecular dynamics simulations revealing that these aggregated forms accumulate on the headgroup region of bacterial membranes [3]. The aggregation behavior is influenced by the peptide's amphipathic nature, where hydrophobic residues (proline, phenylalanine, isoleucine, and leucine) cluster together while polar residues (serine) and charged residues (lysine and histidine) orient toward the aqueous phase [3].

The histidine residue at position 7 plays a crucial role in tertiary interactions through its pH-dependent protonation state [3]. At acidic pH conditions, histidine protonation enhances the electrostatic interaction with anionic membrane components, reducing the free energy barrier for membrane permeation [3]. This pH-dependent mechanism explains the enhanced antimicrobial activity observed under acidic conditions, which are often encountered in inflammatory or infected tissues [7].

Isothermal titration calorimetry studies have revealed medium-to-strong peptide-membrane interactions with an apparent binding constant in the order of 1.50 × 10³ liters per mole [4]. The thermodynamic analysis demonstrates a balance between entropic and enthalpic contributions, with negative enthalpy indicating predominant exothermic interactions resulting from electrostatic interactions between the cationic peptide and anionic membrane components [4].

The amphipathic properties enable Jellein-1 to exert pressure to accommodate its polar and nonpolar residues within the amphiphilic environment of bacterial membranes [3]. This pressure can open pores or create membrane defects, disturbing bilayer continuity and leading to observable membrane leakage [3]. The interaction is primarily driven by electrostatic interactions with the headgroup region of the bilayer, accompanied by some disturbance of the acyl chain region [3].

Molecular Weight (953.2 Da) and Formula (C₄₇H₇₅N₁₁O₁₀)

Jellein-1 possesses a molecular weight of 953.2 daltons and the molecular formula C₄₇H₇₅N₁₁O₁₀ [1] [2]. These precise molecular parameters reflect the peptide's compact structure and specific atomic composition derived from its eight amino acid residues and carboxyamide terminus [1] [2]. The molecular formula indicates the presence of 47 carbon atoms, 75 hydrogen atoms, 11 nitrogen atoms, and 10 oxygen atoms, which corresponds to the combined atomic contributions of all constituent amino acids plus the terminal amide modification [1] [2].

Table 3: Jellein-1 Physicochemical Properties

PropertyValue
Molecular FormulaC₄₇H₇₅N₁₁O₁₀
Molecular Weight (Da)953.2
Net Charge at pH 7+2
Basic Residues2 (Lysine, Histidine)
Acidic Residues0
Aromatic Residues1 (Phenylalanine)
Hydrophobic Residues (%)50% (Proline, Phenylalanine, Isoleucine, Leucine)
Isoelectric Point9.18
Boman Index4.13
Hydrophobicity0.763
Aliphatic Index146.25

The relatively low molecular weight of 953.2 daltons classifies Jellein-1 as an ultra-short peptide, which contributes to its potential therapeutic advantages including reduced immunogenicity and enhanced tissue penetration [6] [8]. The molecular weight determination has been confirmed through matrix-assisted laser desorption ionization time-of-flight mass spectrometry, where the protonated molecular ion peak corresponds precisely to the calculated molecular mass [4] [5].

The isoelectric point of 9.18 reflects the basic nature of the peptide due to the presence of lysine and histidine residues without any acidic amino acids [2]. This high isoelectric point indicates that Jellein-1 maintains a positive charge across a wide pH range, which is crucial for its electrostatic interactions with negatively charged bacterial membrane components [2].

The Boman index value of 4.13 suggests favorable protein-binding potential, while the hydrophobicity value of 0.763 and aliphatic index of 146.25 confirm the significant hydrophobic character contributed by the branched aliphatic amino acids (isoleucine and leucine) and other nonpolar residues [2]. These physicochemical parameters collectively contribute to the peptide's membrane-active properties and its ability to partition into lipid bilayers [2].

The native biosynthesis of Jellein-1 represents a sophisticated enzymatic processing pathway that occurs within the secretory system of honeybee workers (Apis mellifera). The hypopharyngeal glands serve as the primary site for the initial synthesis of the precursor protein, Major Royal Jelly Protein 1 (MRJP-1), which undergoes subsequent proteolytic modification to yield Jellein-1 [1] [2].

Precursor Protein Synthesis and Secretion

The biosynthetic pathway initiates with the synthesis of MRJP-1 within the hypopharyngeal glands of nurse bees, typically aged 6-15 days after emergence [1]. These glands exhibit remarkable developmental plasticity, with their morphology and secretory capacity directly correlating with the age-dependent division of labor within the colony [1]. During the nursing phase, the hypopharyngeal glands reach maximum development, comprising hundreds of acini arranged around collecting ducts that facilitate the delivery of proteinaceous secretions [1].

MRJP-1 constitutes the most abundant protein component of royal jelly, representing 31-48% of the water-soluble protein fraction [2] [3]. The protein exhibits a molecular weight of approximately 57 kilodaltons and maintains structural characteristics typical of the yellow protein family, sharing evolutionary origins with similar proteins found in Drosophila melanogaster [2]. The hypopharyngeal glands demonstrate enhanced protein synthesis machinery during the nursing phase, as evidenced by elevated ribosomal protein expression and increased metabolic activity directed toward royal jelly production [1].

Enzymatic Processing Cascade

The transformation of MRJP-1 into Jellein-1 occurs through a multi-step enzymatic processing cascade within the royal jelly matrix [4] [5]. Initial proteolytic cleavage involves trypsin, which is naturally present in royal jelly and acts upon the carboxy-terminal region of MRJP-1 to generate Jellein-2 as an intermediate product [4]. This trypsin-mediated hydrolysis represents the first committed step in the liberation of antimicrobial peptides from the larger precursor protein [4].

Following trypsin cleavage, unknown exoproteinases act sequentially on both the amino-terminal and carboxy-terminal positions of Jellein-2 [4]. These exoproteinase activities result in the formation of two distinct products: Jellein-1 and Jellein-4 [4]. The specificity of these exoproteinases appears to be carefully regulated, as evidenced by the consistent production of Jellein-1 with its characteristic octapeptide sequence Pro-Phe-Lys-Ile-Ser-Ile-His-Leu-NH₂ [4].

Structural Determinants and Processing Sites

The processing of MRJP-1 to yield Jellein-1 involves recognition of specific amino acid sequences within the carboxy-terminal domain of the precursor protein [4] [5]. The carboxy-terminal region of MRJP-1 harbors multiple peptide sequences that serve as precursors for the jellein family, including Jelleins 1, 2, and 4 [5]. The precise cleavage sites are determined by the substrate specificity of the processing enzymes, with trypsin recognizing basic amino acid residues and the subsequent exoproteinases exhibiting more restricted specificity patterns [4].

The amidated carboxy-terminus of Jellein-1 results from peptidylglycine alpha-amidating monooxygenase activity, which converts a carboxy-terminal glycine residue to an amide group [4]. This post-translational modification is crucial for the biological activity of Jellein-1, as the amidated terminus contributes significantly to its antimicrobial properties and membrane interaction capabilities [4].

Solid-Phase Peptide Synthesis Methodologies

The synthetic production of Jellein-1 employs solid-phase peptide synthesis (SPPS) methodologies, which have become the standard approach for laboratory-scale and commercial production of this antimicrobial peptide. The Fmoc/tBu protecting group strategy represents the most widely utilized method for Jellein-1 synthesis, offering superior compatibility with automated synthesis platforms and providing excellent yields of high-purity product [6] [7].

Fmoc Chemistry and Protecting Group Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group serves as the temporary protection for the alpha-amino groups during peptide chain assembly [7] [8]. Fmoc chemistry offers significant advantages over alternative protecting group strategies, including mild deprotection conditions that utilize 20% piperidine in N,N-dimethylformamide, acid stability that permits orthogonal protection schemes, and ultraviolet detectability that enables real-time monitoring of deprotection efficiency [7] [8].

The side-chain protecting groups employed in Jellein-1 synthesis follow the tert-butyl (tBu) strategy, which provides acid-labile protection for functional groups while maintaining stability under the basic conditions required for Fmoc removal [7] [8]. Specifically, lysine residues utilize tert-butoxycarbonyl (Boc) protection, histidine employs trityl (Trt) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection, and serine utilizes tert-butyl ether protection [7] [8].

Automated Synthesis Protocols

Modern automated peptide synthesizers enable the efficient production of Jellein-1 through precisely controlled reaction cycles [9] [10]. Each synthesis cycle comprises four essential steps: Fmoc deprotection using piperidine solution, washing to remove deprotection byproducts, amino acid coupling using activated derivatives, and final washing to eliminate excess reagents [9] [10].

Coupling reagents commonly employed for Jellein-1 synthesis include O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) [9] [10]. These reagents facilitate rapid and efficient amide bond formation while minimizing racemization and side reactions that could compromise product quality [9] [10].

Resin Selection and Anchoring Strategies

The choice of solid support resin significantly influences the success of Jellein-1 synthesis, particularly given the peptide's carboxy-terminal amide functionality [6] [11]. Rink amide resin represents the most suitable anchoring strategy for Jellein-1 production, as it provides direct access to the required carboxy-terminal amide upon trifluoroacetic acid cleavage [11] [12]. Alternative resin options include PAL (Peptide Amide Linker) resin and MBHA (4-methylbenzhydrylamine) resin, both of which yield amidated products upon acid-catalyzed cleavage [11] [12].

The resin substitution level typically ranges from 0.2 to 0.7 mmol/g, with lower substitution levels favored for peptides prone to aggregation or difficult coupling reactions [11] [12]. For Jellein-1 synthesis, a substitution level of approximately 0.4 mmol/g provides optimal balance between synthetic efficiency and product quality [11] [12].

Advanced Synthesis Techniques

Microwave-assisted peptide synthesis has emerged as a powerful enhancement to conventional SPPS methodologies, offering significant advantages for Jellein-1 production [13] [14]. Microwave irradiation accelerates both coupling and deprotection reactions, reducing synthesis times from hours to minutes while maintaining or improving product purity [13] [14]. The controlled application of microwave energy enables ultra-efficient solid-phase peptide synthesis (UE-SPPS), which eliminates traditional washing steps through in-situ quenching and controlled evaporation of excess reagents [14].

Continuous flow synthesis represents another advancement in Jellein-1 production, utilizing flowing solvent streams to enhance mass transfer and reaction efficiency [10] [13]. This approach enables rapid coupling reactions completed in seconds rather than minutes, while maintaining excellent product quality and reducing overall synthesis time [13].

TFA Salt Removal Techniques and Purification Challenges

The purification of synthetic Jellein-1 presents unique challenges related to the presence of trifluoroacetic acid (TFA) salts that form during the cleavage and purification processes. TFA serves multiple roles in peptide synthesis, functioning as the cleavage reagent for resin-bound peptides, the deprotection agent for acid-labile protecting groups, and an ion-pairing agent during reversed-phase HPLC purification [15] [16].

TFA Salt Formation and Binding Mechanisms

During the final cleavage step of Jellein-1 synthesis, concentrated TFA solutions (typically 88-95% TFA with appropriate scavengers) simultaneously cleave the peptide from the resin and remove side-chain protecting groups [15] [17]. The trifluoroacetate anions interact electrostatically with positively charged amino acid residues, particularly the lysine and histidine residues present in Jellein-1, as well as the amino-terminal group [15] [16].

The strength of TFA-peptide interactions depends on the number and accessibility of basic sites within the peptide structure [15] [16]. For Jellein-1, with its two basic residues (lysine at position 3 and histidine at position 7) plus the amino-terminus, significant TFA salt formation occurs, potentially affecting the peptide's solubility, biological activity, and mass spectrometric analysis [15] [16].

Salt Exchange Methodologies

Hydrochloric acid exchange represents the most commonly employed method for TFA salt removal from Jellein-1 [16] [18]. This procedure involves dissolving the TFA salt form in distilled water at concentrations of 1 mg/mL, followed by addition of 1 M hydrochloric acid to achieve final concentrations of 2-10 mM HCl [16] [18]. The solution undergoes vortex mixing to ensure complete ion exchange, followed by lyophilization to yield the hydrochloride salt form [18].

Acetate salt conversion provides an alternative approach that yields a more biocompatible salt form [15] [19]. This method utilizes acetic acid/acetonitrile gradients during reversed-phase HPLC, replacing TFA with acetate counterions [15] [19]. The acetate salt form exhibits improved compatibility with biological assays due to the weaker acidity of acetic acid (pKa = 4.5) compared to TFA (pKa ≈ 0) [15] [19].

Purification Challenges and Solutions

The hydrophobic nature of Jellein-1, with 50% hydrophobic residues, presents specific challenges during purification and salt exchange procedures [4]. The peptide's amphiphilic character can lead to aggregation at high concentrations, particularly in aqueous solutions lacking appropriate stabilizing agents [4].

Ultrafiltration techniques offer an alternative approach for TFA removal, utilizing molecular weight cut-off membranes to separate low-molecular-weight TFA from the peptide [20]. This method involves repeated washing and concentration cycles using appropriate buffer systems, followed by final resuspension in the desired salt form [20].

Precipitation methods utilizing cold diethyl ether can effectively remove both TFA and synthesis byproducts [21]. The procedure involves addition of 9 volumes of cold ether (-70°C) to the TFA cleavage solution, followed by centrifugation and repeated washing until TFA odor is eliminated [21]. This approach provides concurrent purification and partial TFA removal in a single step [21].

Quality Control Metrics: HPLC Purity (>95%) Verification

The establishment of stringent quality control protocols for Jellein-1 synthesis ensures consistent production of high-purity material suitable for research and potential therapeutic applications. High-performance liquid chromatography (HPLC) purity determination serves as the primary analytical method for assessing product quality, with specifications typically requiring greater than 95% purity for most applications [22] [23].

Analytical HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) represents the standard analytical technique for Jellein-1 purity assessment, utilizing C18-modified silica columns as the stationary phase [24] [23]. The mobile phase system typically consists of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B), with gradient elution providing optimal separation of the target peptide from related impurities [25] [24].

Detection wavelengths for purity analysis are carefully selected to maximize sensitivity for peptide detection. 214-220 nm represents the optimal wavelength range for peptide bond absorption, providing universal detection of all peptide species present in the sample [24] [23]. This wavelength choice ensures accurate quantification of both the target peptide and peptide-related impurities that may arise during synthesis [24] [23].

Purity Calculation and Impurity Identification

Purity determination follows standardized protocols that calculate the percentage of target peptide relative to the total peak area observed in the chromatogram [22] [23]. The integration parameters must be carefully optimized to ensure accurate baseline definition and peak area calculation, particularly for closely eluting impurities [22] [23].

Common impurities observed in Jellein-1 synthesis include truncated sequences resulting from incomplete coupling reactions, deletion peptides arising from amino acid omission, protecting group artifacts from incomplete deprotection, and oxidized species formed during synthesis or storage [22] [26]. Each impurity type exhibits characteristic retention time shifts relative to the target peptide, enabling identification and quantification [22] [26].

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) provides complementary analysis for molecular weight confirmation and structural verification of synthesized Jellein-1 [23] [27]. The expected molecular weight of 953.24 Da for the amidated form enables definitive identification of the target peptide [28] [23].

Tandem mass spectrometry (MS/MS) techniques can provide sequence confirmation through fragmentation analysis, particularly valuable for identifying the positions of amino acid substitutions or modifications that may occur during synthesis [23] [27]. The fragmentation patterns of Jellein-1 yield characteristic product ions that confirm the correct amino acid sequence and modifications [23] [27].

Batch-to-Batch Consistency and Documentation

Quality control documentation for each synthesis batch includes complete analytical data demonstrating compliance with purity specifications [22] [29]. This documentation encompasses HPLC chromatograms with integration reports, mass spectrometric data confirming molecular weight, and certificate of analysis summarizing all quality parameters [22] [29].

Statistical process control methods monitor synthesis performance over time, identifying trends that may indicate equipment degradation or procedural variations [22] [30]. Control charts tracking purity values, yields, and impurity profiles enable proactive identification of process deviations before they impact product quality [22] [30].

Sequence

PFKISIHL

Dates

Last modified: 07-21-2023

Explore Compound Types